molecular formula C26H26N2OS B2873916 2-methyl-N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 532970-52-8

2-methyl-N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No.: B2873916
CAS No.: 532970-52-8
M. Wt: 414.57
InChI Key: UGWTXCYMSZLARQ-UHFFFAOYSA-N
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Description

Benzamides are a significant class of amide compounds . These compounds have been widely used in medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .


Synthesis Analysis

Benzamide compounds can be synthesized starting from benzoic acid derivatives and amine derivatives . The obtained products are usually purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of benzamides can be analyzed using various spectroscopic techniques, including IR, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including those that result in antioxidant, free radical scavenging, and metal chelating activity .

Scientific Research Applications

Synthesis and Anticancer Evaluation

Compounds structurally related to "2-methyl-N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide" have been explored for their potential anticancer properties. For instance, the design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have shown moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). This suggests that molecules with benzamide groups and specific substituents can have significant therapeutic potential.

Heterocyclic Synthesis

Another area of research involving similar molecules is the synthesis of heterocyclic compounds. Thiophenylhydrazonoacetates, for example, have been used in the heterocyclic synthesis to produce a variety of nitrogen-containing rings (Mohareb et al., 2004). These heterocycles are of interest due to their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Novel Photocyclization Reactions

The study of novel biradical cyclization reactions, including photocyclization via remote-proton transfer, represents another application of related compounds. Such reactions have been investigated for their utility in synthesizing complex molecular structures, which could have applications in developing new materials or pharmaceuticals (Hasegawa et al., 1993).

Supramolecular Gelators

Additionally, N-(thiazol-2-yl)benzamide derivatives have been explored as new series of supramolecular gelators, highlighting the role of methyl functionality and S⋯O interaction in gelation behavior. These materials are significant for their potential applications in drug delivery systems, tissue engineering, and as sensors (Yadav & Ballabh, 2020).

Mechanism of Action

The mechanism of action of benzamides can vary depending on the specific compound and its biological target. Some benzamides show anti-platelet activity and have been used in drug discovery .

Future Directions

Benzamides and their derivatives continue to be an area of interest in various fields, including medicinal chemistry, due to their wide range of biological activities . Future research may focus on synthesizing new benzamide derivatives and studying their properties and potential applications.

Properties

IUPAC Name

2-methyl-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2OS/c1-19-9-3-5-11-21(19)18-30-25-17-28(24-14-8-7-13-23(24)25)16-15-27-26(29)22-12-6-4-10-20(22)2/h3-14,17H,15-16,18H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWTXCYMSZLARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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